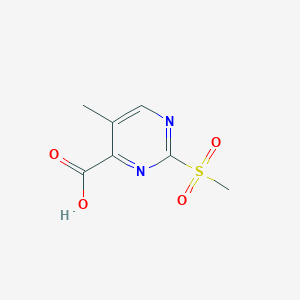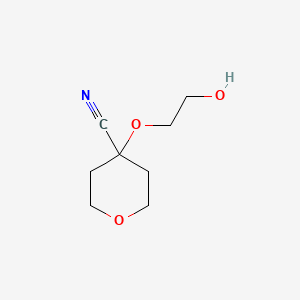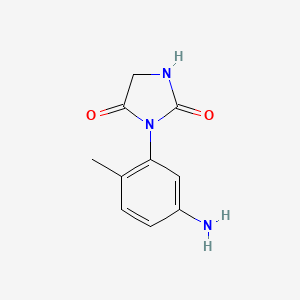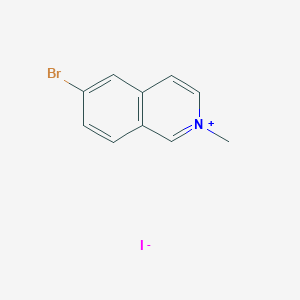
5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and spectral properties (IR, UV-Vis, NMR, etc.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole is used in the synthesis and transformation of various chemical compounds. Prokopenko et al. (2010) synthesized derivatives of 1,3-oxazole, which could be used for introducing aliphatic amines into the oxazole position, demonstrating the versatility of oxazole derivatives in chemical synthesis (Prokopenko et al., 2010).
Preparation of Novel Compounds
In 2021, Fall et al. prepared a new compound involving an azidomethyl group, showcasing the potential for creating novel chemical entities using 1,3-oxazole derivatives (Fall et al., 2021).
Development of Hybrid Compounds
Anterbedy et al. (2021) developed a methodology for synthesizing benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids, indicating the use of 1,3-oxazole derivatives in producing hybrid compounds with potential applications in various fields (Anterbedy et al., 2021).
Building Blocks for Bronchodilators
Ray and Ghosh (1999) utilized 4-methyloxazole derivatives as key building blocks for potential bronchodilators, highlighting the medicinal chemistry applications of oxazole derivatives (Ray & Ghosh, 1999).
Bi-triazole Precursor Synthesis
In 2022, Hajib et al. synthesized a bi-triazole precursor using azidomethyl and 4-methylbenzenesulfonamide, demonstrating the role of oxazole derivatives in precursor synthesis (Hajib et al., 2022).
Atom-Economical Synthesis Methods
Zanakhov et al. (2021) developed an atom-economical method for synthesizing 4H-pyrrolo[2,3-d]oxazoles, indicating the efficiency and environmental benefits of using oxazole derivatives in chemical synthesis (Zanakhov et al., 2021).
Synthesis of Trisubstituted Oxazoles
Cai et al. (2005) synthesized 2,4,5-trisubstituted oxazoles, showcasing the diversity in the types of oxazole derivatives that can be produced (Cai et al., 2005).
Cytotoxic Activity of Triterpenic Oxazoles
Khusnutdinova et al. (2020) synthesized triterpenic oxazoles and evaluated their cytotoxic activity, indicating potential applications in cancer research (Khusnutdinova et al., 2020).
Regioselective Synthesis
Yamane et al. (2004) described a method for regioselective synthesis of 1,3-oxazole derivatives, highlighting the precision achievable in chemical synthesis using oxazole frameworks (Yamane et al., 2004).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(azidomethyl)-4-methyl-2-propan-2-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-5(2)8-11-6(3)7(13-8)4-10-12-9/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTUVFVNDPQPOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)C)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B1382390.png)








